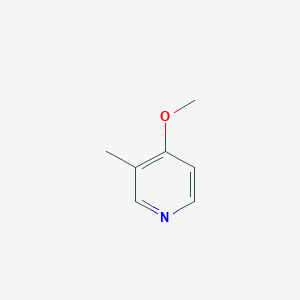

4-Methoxy-3-methylpyridine

Description

The exact mass of the compound 4-Methoxy-3-methylpyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methoxy-3-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxy-3-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6-5-8-4-3-7(6)9-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBHMODQBDKRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406166 | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96609-78-8 | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-3-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Methoxy-3-methylpyridine

Introduction

4-Methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. It serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably as a key intermediate in the production of proton pump inhibitors (PPIs). The strategic placement of the methoxy and methyl groups on the pyridine ring imparts specific electronic and steric properties that are pivotal for the biological activity of the target molecules. This guide provides a comprehensive overview of the predominant synthesis mechanism of 4-methoxy-3-methylpyridine, delving into the causality behind experimental choices, detailed protocols, and an analysis of the underlying chemical principles.

The Predominant Synthetic Pathway: A Three-Step Approach from 3-Methylpyridine

The most established and industrially viable synthesis of 4-methoxy-3-methylpyridine commences with the readily available starting material, 3-methylpyridine (also known as 3-picoline). The transformation is efficiently achieved through a three-step reaction sequence:

-

N-Oxidation: Activation of the pyridine ring via the formation of 3-methylpyridine-N-oxide.

-

Chlorination: Regioselective introduction of a chlorine atom at the 4-position to yield 4-chloro-3-methylpyridine.

-

Methoxylation: Nucleophilic aromatic substitution of the chloro group with a methoxy group to afford the final product.

This strategic sequence is predicated on the modulation of the pyridine ring's reactivity at each stage, a cornerstone of heterocyclic chemistry.

Step 1: N-Oxidation of 3-Methylpyridine

Causality of Experimental Choice: The direct functionalization of the pyridine ring can be challenging due to its electron-deficient nature. The N-oxidation of the pyridine nitrogen significantly alters the electronic landscape of the ring. The resulting N-oxide is more susceptible to both electrophilic and nucleophilic attack. Specifically, the N-oxide functionality activates the 2- and 4-positions of the pyridine ring, making them more amenable to subsequent functionalization. Hydrogen peroxide in acetic acid is a classic and effective reagent for this transformation, offering a balance of reactivity and safety for large-scale production.

Reaction Mechanism

The reaction proceeds via the electrophilic attack of the pyridine nitrogen's lone pair on the peroxyacid (peracetic acid, formed in situ from hydrogen peroxide and acetic acid), followed by a proton transfer to yield the N-oxide and acetic acid.

Caption: Formation of a reactive adduct followed by nucleophilic attack by chloride.

Experimental Protocol: Synthesis of 4-Chloro-3-methylpyridine

-

3-Methylpyridine-N-oxide (1.0 eq.) is added portion-wise to an excess of phosphorus oxychloride (3-5 eq.) with cooling to maintain the temperature below 20°C.

-

The reaction mixture is then heated to reflux (around 110-120°C) and stirred for 2-4 hours.

-

After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure.

-

The residue is cooled and cautiously poured onto crushed ice.

-

The acidic solution is neutralized with a strong base (e.g., sodium hydroxide or potassium carbonate) to a pH of 8-9.

-

The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic extracts are dried, filtered, and concentrated. The crude product can be purified by distillation or column chromatography.

| Parameter | Value | Reference |

| Starting Material | 3-Methylpyridine-N-oxide | [1] |

| Reagent | Phosphorus oxychloride (POCl₃) | [2][3] |

| Reaction Temperature | 110-120°C (Reflux) | [2] |

| Typical Yield | 70-85% | [4] |

Step 3: Methoxylation of 4-Chloro-3-methylpyridine

Causality of Experimental Choice: The final step involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen makes the ring susceptible to nucleophilic attack, particularly at the 2- and 4-positions. [5][6]The chlorine atom at the 4-position is a good leaving group, and its departure is facilitated by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate. Sodium methoxide is a strong nucleophile and a common source of the methoxy group for such transformations. The reaction is typically carried out in methanol, which serves as both the solvent and a source of methoxide in equilibrium.

Reaction Mechanism

The methoxide ion attacks the carbon atom bearing the chlorine at the 4-position, forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which provides significant stabilization. The departure of the chloride ion restores the aromaticity of the ring, yielding the final product, 4-methoxy-3-methylpyridine.

Caption: Formation of the Meisenheimer complex and subsequent elimination of chloride.

Experimental Protocol: Synthesis of 4-Methoxy-3-methylpyridine

-

A solution of sodium methoxide is prepared by carefully adding sodium metal (1.1-1.5 eq.) to anhydrous methanol (10-20 vol.) under an inert atmosphere (e.g., nitrogen or argon).

-

4-Chloro-3-methylpyridine (1.0 eq.) is added to the sodium methoxide solution.

-

The reaction mixture is heated to reflux (around 65°C) and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

After completion, the reaction is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation to afford pure 4-methoxy-3-methylpyridine.

| Parameter | Value | Reference |

| Starting Material | 4-Chloro-3-methylpyridine | [7] |

| Reagents | Sodium Methoxide, Methanol | [7] |

| Reaction Temperature | ~65°C (Reflux) | [7] |

| Typical Yield | 80-95% | [7] |

Alternative Synthetic Routes

While the three-step synthesis from 3-methylpyridine is the most common, other routes to 4-methoxy-3-methylpyridine and its precursors have been reported, often starting from more functionalized pyridine derivatives.

-

From 3-Amino-4-methylpyridine: Diazotization of 3-amino-4-methylpyridine followed by treatment with a chloride source can yield 3-chloro-4-methylpyridine. Subsequent methoxylation would lead to the desired product. However, this route may suffer from regioselectivity issues during the Sandmeyer-type reaction. [8][9]* From 2-Chloro-4-methyl-3-nitropyridine: This starting material can be synthesized and subsequently undergo nucleophilic substitution of the nitro group with methoxide, followed by reduction of the chloro group. [3][10]This approach offers a different substitution pattern but involves handling of nitrated compounds.

Characterization of 4-Methoxy-3-methylpyridine

The identity and purity of the synthesized 4-methoxy-3-methylpyridine are confirmed using standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy protons (singlet, ~3.8-4.0 ppm), the aromatic protons on the pyridine ring (doublets and a multiplet in the aromatic region), and the methyl protons (singlet, ~2.2-2.4 ppm). |

| ¹³C NMR | Resonances for the methoxy carbon (~55-60 ppm), the methyl carbon (~15-20 ppm), and the distinct aromatic carbons of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 4-methoxy-3-methylpyridine (C₇H₉NO, M.W. = 123.15 g/mol ). |

Conclusion

The synthesis of 4-methoxy-3-methylpyridine is a well-established process that exemplifies key principles of heterocyclic chemistry. The three-step sequence starting from 3-methylpyridine provides a reliable and scalable route, hinging on the strategic activation of the pyridine ring through N-oxidation, followed by regioselective chlorination and efficient nucleophilic aromatic substitution. Understanding the mechanistic underpinnings of each step is crucial for process optimization, troubleshooting, and the development of novel synthetic pathways for this and other valuable pyridine-based pharmaceutical intermediates. The detailed protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

- Exploring 2-Chloro-4-Methyl-3-Nitropyridine: Properties and Applic

- Supporting information - The Royal Society of Chemistry. (URL not provided)

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | P

- What is the synthesis and application of 2-Chloro-3-nitropyridine in organic chemistry?. (URL not provided)

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google P

- Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchG

- Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles - MDPI. (URL not provided)

- Preparation method of 3-amino-4-methylpyridine - Eureka | P

- 4-Amino-3-methylpyridine - Chem-Impex. (URL not provided)

- 4-Chloro-3-methoxy-2-methylpyridine N-oxide synthesis - ChemicalBook. (URL not provided)

- A Comparative Guide to the Synthesis of (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol - Benchchem. (URL not provided)

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (URL not provided)

- Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols - The Royal Society of Chemistry. (URL not provided)

- WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google P

- Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. (URL not provided)

- Supporting information for - The Royal Society of Chemistry. (URL not provided)

- WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides - Google P

- (IUCr) 2-Chloro-4-nitropyridine N-oxide. (URL not provided)

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - ECHEMI. (URL not provided)

- Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL not provided)

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) | Zhang Zhiguo. (URL not provided)

- 3 - Supporting Inform

- The synthesis method of 3-Amino-2-chloro-4-methylpyridine - ChemicalBook. (URL not provided)

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not provided)

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google P

- Regioselective chlorination of pyridine N‐oxides under optimized...

- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL not provided)

- Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchG

- nucleophilic aromatic substitutions - YouTube. (URL not provided)

- Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN | Request PDF - ResearchG

- Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange. (URL not provided)

- POCl3 chlorination of 4-quinazolones - PubMed. (URL not provided)

Sources

- 1. researchgate.net [researchgate.net]

- 2. prepchem.com [prepchem.com]

- 3. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. benchchem.com [benchchem.com]

- 8. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

- 9. chemimpex.com [chemimpex.com]

- 10. innospk.com [innospk.com]

An In-depth Technical Guide to 4-Methoxy-3-methylpyridine: Identification, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-Methoxy-3-methylpyridine, a substituted pyridine derivative of interest in medicinal and synthetic organic chemistry. While it serves as a crucial structural motif in various research and development endeavors, definitive identification and characterization data can be elusive. This document aims to consolidate available information, provide expert insights into its synthesis and analytical characterization, and offer a practical guide for professionals working with this compound and its derivatives.

Core Identification and CAS Number Status

A primary challenge in sourcing and documenting 4-Methoxy-3-methylpyridine is the absence of a readily available, specific CAS (Chemical Abstracts Service) number for the parent compound in major chemical databases. However, several closely related and commercially available derivatives are well-documented, and their identification is crucial for researchers in this area.

Structural Confirmation

The core structure of 4-Methoxy-3-methylpyridine is presented below.

Figure 2: Retrosynthetic approach for 4-Methoxy-3-methylpyridine.

Step-by-Step Experimental Workflow

This proposed synthesis involves the methoxylation of 4-chloro-3-methylpyridine.

Step 1: Methoxylation of 4-chloro-3-methylpyridine

-

Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (approx. 10 volumes), add sodium methoxide (1.5 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is anticipated to proceed to completion within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-Methoxy-3-methylpyridine.

Figure 3: Proposed synthesis workflow for 4-Methoxy-3-methylpyridine.

Analytical Characterization

Definitive analytical data for 4-Methoxy-3-methylpyridine is not extensively published. However, based on the known spectral data of analogous compounds such as 4-methoxypyridine,[1][2][3] 3-methylpyridine, and 4-methylpyridine,[4][5][6] we can predict the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 - 8.4 | d | 1H | H2 (proton at C2) |

| ~6.7 - 6.9 | d | 1H | H5 (proton at C5) |

| ~8.0 - 8.2 | s | 1H | H6 (proton at C6) |

| ~3.9 | s | 3H | -OCH3 |

| ~2.2 | s | 3H | -CH3 |

13C NMR (Carbon NMR): The carbon NMR will provide information on the carbon framework.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~164 | C4 (C-OCH3) |

| ~150 | C2 |

| ~148 | C6 |

| ~125 | C3 (C-CH3) |

| ~106 | C5 |

| ~55 | -OCH3 |

| ~17 | -CH3 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm-1) | Vibration |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic) |

| 1600 - 1580 | C=C and C=N stretching (pyridine ring) |

| 1250 - 1200 | C-O-C stretching (asymmetric) |

| 1050 - 1000 | C-O-C stretching (symmetric) |

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M+) would be expected at m/z 123.07, corresponding to the molecular weight of 4-Methoxy-3-methylpyridine (C7H9NO).[7] Common fragmentation patterns would likely involve the loss of a methyl group (-15) or a methoxy group (-31).

Figure 4: General analytical workflow for structural elucidation.

Safety and Handling

Specific safety data for 4-Methoxy-3-methylpyridine is not available. Therefore, it is imperative to handle this compound with the utmost care, assuming it may be hazardous. Safety protocols should be based on the known hazards of its structural analogs, such as 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride and other pyridine derivatives. [8][9][10]

-

General Precautions: Handle in a well-ventilated area, preferably in a chemical fume hood. [9]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [8][9]* Health Hazards: Pyridine derivatives can be harmful if swallowed, cause skin irritation, and serious eye irritation. [9]They may also cause respiratory irritation. [8][9]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials. [9]

References

- BLDpharm. (n.d.). 86604-74-2|2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride.

- Sigma-Aldrich. (n.d.). 4-Methoxy-3,5-dimethyl-2-pyridinemethanol 98 86604-78-6.

- ChemicalBook. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride synthesis.

- BLDpharm. (n.d.). 86604-77-5|(4-Methoxy-3-methylpyridin-2-yl)methanol.

- LGC Standards. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2 | LDA60474.

- ChemicalBook. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-methoxy-2-methylpyridine.

- SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Echemi. (n.d.). [4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methano Safety Data Sheets.

- CymitQuimica. (2022). Safety Data Sheet Warning.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 3-IODO-4-METHOXY-PYRIDINE synthesis.

- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Benchchem. (n.d.). Spectroscopic and Synthetic Insights into 4-Methoxy-2,3,5-trimethylpyridine: A Technical Guide.

- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- PubChem. (n.d.). 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride.

- ChemicalBook. (n.d.). 4-Methoxypyridine(620-08-6) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Methylpyridine(108-89-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR spectrum.

- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[ATR-IR] - Spectrum.

- PubChemLite. (n.d.). 4-methoxy-3-methylpyridine (C7H9NO).

- UCI Department of Chemistry. (n.d.). H NMR spectra are shown below for 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine.

- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.

- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1).

- PubChem. (n.d.). 4-Methoxy-3-nitropyridine.

- PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine.

- PubChem. (n.d.). 4-Methoxypyridine.

- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97 620-08-6.

- National Institute of Standards and Technology. (n.d.). Pyridine, 4-methyl-.

Sources

- 1. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Pyridine, 4-methyl- [webbook.nist.gov]

- 7. PubChemLite - 4-methoxy-3-methylpyridine (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride | C11H17Cl2NO2 | CID 18792742 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Methoxy-3-methylpyridine: A Technical Guide

Introduction

4-Methoxy-3-methylpyridine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel or sparsely documented compound, a thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and quality control in research and development settings. This technical guide provides an in-depth analysis of the expected spectral characteristics of 4-methoxy-3-methylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments within 4-methoxy-3-methylpyridine.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show three distinct signals in the aromatic region, a singlet for the methoxy group, and a singlet for the methyl group on the pyridine ring.

| Predicted ¹H NMR Data (500 MHz, CDCl₃) | |

| Assignment | Predicted Chemical Shift (ppm) |

| H-2 | 8.2 - 8.4 |

| H-6 | 8.1 - 8.3 |

| H-5 | 6.6 - 6.8 |

| OCH₃ | 3.8 - 4.0 |

| CH₃ | 2.1 - 2.3 |

Note: These chemical shifts are predicted using advanced computational algorithms and may vary slightly from experimental values.[4][5]

Expert Analysis & Causality:

The predicted chemical shifts are rationalized by considering the electronic effects of the substituents on the pyridine ring. The methoxy group at the C-4 position is a strong electron-donating group (EDG) through resonance, which increases the electron density at the ortho (C-3, C-5) and para (C-6, relative to the nitrogen) positions. Conversely, the nitrogen atom is strongly electron-withdrawing. The methyl group at C-3 is a weak EDG through induction.

-

H-2 and H-6: These protons, being ortho to the electron-withdrawing nitrogen atom, are expected to be the most deshielded and appear furthest downfield.[6][7]

-

H-5: This proton is ortho to the electron-donating methoxy group, leading to significant shielding and an upfield shift compared to unsubstituted pyridine.

-

OCH₃ and CH₃: The protons of the methoxy and methyl groups are expected to appear as sharp singlets in their characteristic regions.

Experimental Protocol: ¹H NMR Spectroscopy

A self-validating protocol for acquiring high-quality ¹H NMR data is crucial for structural verification.

-

Sample Preparation: Accurately weigh 5-10 mg of the 4-methoxy-3-methylpyridine sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

-

Data Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Key parameters to set include a spectral width of ~15 ppm, a sufficient number of scans (e.g., 16 or 32) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds to allow for full magnetization recovery between pulses.

-

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction to obtain the final spectrum.

¹H NMR Analysis Workflow

Caption: Workflow for ¹H NMR data acquisition and analysis.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.

| Predicted ¹³C NMR Data (125 MHz, CDCl₃) | |

| Assignment | Predicted Chemical Shift (ppm) |

| C-2 | 148 - 152 |

| C-3 | 122 - 126 |

| C-4 | 162 - 166 |

| C-5 | 106 - 110 |

| C-6 | 146 - 150 |

| OCH₃ | 55 - 58 |

| CH₃ | 14 - 18 |

Note: These chemical shifts are predicted using advanced computational algorithms and may vary slightly from experimental values.[4][8]

Expert Analysis & Causality:

The predicted ¹³C chemical shifts are consistent with the electronic environment of each carbon atom.

-

C-4: This carbon, directly attached to the electronegative oxygen of the methoxy group, is the most deshielded aromatic carbon.[9][10]

-

C-2 and C-6: These carbons, adjacent to the nitrogen, are also significantly deshielded.

-

C-3: The chemical shift of this carbon is influenced by the attached methyl group and its position relative to the nitrogen and methoxy groups.

-

C-5: Being ortho to the electron-donating methoxy group, this carbon is expected to be the most shielded aromatic carbon, appearing furthest upfield.

-

OCH₃ and CH₃: The signals for the methoxy and methyl carbons are expected in their typical aliphatic regions.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

-

Instrumentation: Use the same NMR spectrometer as for the ¹H experiment.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum to singlets for each unique carbon atom by removing ¹H-¹³C coupling.

-

Key parameters include a wider spectral width (~200 ppm), a significantly larger number of scans (e.g., 1024 or more) to compensate for the low sensitivity of the ¹³C nucleus, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Similar to ¹H NMR, process the FID with Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The analysis is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

| Expected Characteristic IR Absorption Bands | ||

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch | Aromatic (Pyridine Ring) | 3100 - 3000 |

| C-H Stretch | Aliphatic (CH₃) | 2950 - 2850 |

| C=N and C=C Stretch | Aromatic Ring | 1600 - 1450 |

| C-O Stretch | Aryl-Alkyl Ether | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) |

| C-H Bend | Aromatic (out-of-plane) | 900 - 675 |

Expert Analysis & Causality:

-

Aromatic C-H Stretch: The sharp bands above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized, as in the pyridine ring.

-

Aliphatic C-H Stretch: The bands just below 3000 cm⁻¹ are indicative of the C-H bonds in the methoxy and methyl groups.

-

Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the stretching and bending of the C=C and C=N bonds within the pyridine ring, which are highly characteristic of aromatic systems.[11][12]

-

C-O Ether Stretch: The strong, distinct peaks for the asymmetric and symmetric C-O-C stretching of the aryl-alkyl ether are a key diagnostic feature for the methoxy group.[11]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a common and convenient technique that requires minimal sample preparation.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Analysis: Place a small amount (a few milligrams) of the 4-methoxy-3-methylpyridine sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Data Acquisition: Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The instrument software will automatically perform the background subtraction.

IR Spectroscopy Analysis Workflow

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. docs.nrel.gov [docs.nrel.gov]

- 5. Visualizer loader [nmrdb.org]

- 6. 4-Methoxypyridine(620-08-6) 1H NMR spectrum [chemicalbook.com]

- 7. 4-Methylpyridine(108-89-4) 1H NMR spectrum [chemicalbook.com]

- 8. CASPRE [caspre.ca]

- 9. spectrabase.com [spectrabase.com]

- 10. 3-Picoline(108-99-6) 13C NMR spectrum [chemicalbook.com]

- 11. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

Topic: 4-Methoxy-3-methylpyridine: A Guide to Molecular Structure and Conformational Dynamics

An in-depth technical guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

4-Methoxy-3-methylpyridine is a substituted pyridine derivative with potential applications as a structural motif in medicinal chemistry and materials science. An understanding of its three-dimensional structure and conformational preferences is critical for predicting its physicochemical properties, molecular interactions, and biological activity. This guide provides a detailed examination of the molecular structure of 4-Methoxy-3-methylpyridine and explores its conformational landscape. We delve into the key rotational barriers and the energetic factors governing its preferred shapes, drawing parallels with analogous aromatic ethers. Furthermore, this document outlines both experimental and computational protocols for elucidating and validating its conformational behavior, offering a robust framework for researchers.

Introduction: The Significance of Conformational Analysis

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials.[1] Substitution on this ring system introduces specific electronic and steric features that modulate a molecule's properties. In 4-Methoxy-3-methylpyridine, the interplay between the electron-donating methoxy group and the adjacent methyl group creates a unique electronic and steric environment that dictates its preferred three-dimensional arrangement.

Conformational analysis—the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds—is fundamental to modern drug design and materials science. A molecule's conformation can directly influence its dipole moment, solubility, crystal packing, and, most critically, its ability to bind to a biological target. For drug development professionals, understanding the conformational energy landscape of a molecule like 4-Methoxy-3-methylpyridine is essential for designing potent and selective inhibitors.[2]

This guide will first detail the static molecular structure and then explore the dynamic conformational behavior, focusing on the rotation of the methoxy group, which is the primary source of conformational isomerism in this molecule.

Molecular Structure of 4-Methoxy-3-methylpyridine

The foundational structure of 4-Methoxy-3-methylpyridine consists of a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a methoxy group (-OCH₃).

Connectivity and Basic Properties

-

Molecular Formula: C₇H₉NO[3]

-

Molecular Weight: 123.15 g/mol

-

IUPAC Name: 4-methoxy-3-methylpyridine[3]

-

SMILES: CC1=C(C=CN=C1)OC[3]

-

InChI Key: NCBHMODQBDKRJC-UHFFFAOYSA-N[3]

The key structural feature is the arrangement of substituents on the aromatic pyridine core. The nitrogen atom in the ring acts as a hydrogen bond acceptor and imparts a dipole moment to the molecule. The methoxy group is a strong electron-donating group through resonance, while the methyl group is a weak electron-donating group through induction.

Conformational Analysis: The Methoxy Group Rotation

The most significant conformational flexibility in 4-Methoxy-3-methylpyridine arises from the rotation of the methoxy group around the C4—O bond. This rotation defines the orientation of the methoxy's methyl group relative to the plane of the pyridine ring. Two primary conformations are of interest:

-

Planar (Syn-planar/Anti-planar) Conformation: The C(ring)-O-C(methyl) atoms lie in the same plane as the pyridine ring. This conformation allows for maximal overlap between the oxygen's lone pair p-orbital and the π-system of the pyridine ring, a stabilizing electronic effect.

-

Non-Planar (Perpendicular) Conformation: The methoxy's methyl group is rotated out of the plane of the pyridine ring, with the C(ring)-O-C(methyl) dihedral angle approaching 90°. This conformation minimizes steric repulsion but disrupts π-conjugation.

For many methoxy-substituted aromatics, such as anisole, the planar conformation is generally favored due to the stabilizing effect of resonance. However, steric hindrance from adjacent substituents can force the methoxy group out of the plane. In 4-Methoxy-3-methylpyridine, the methyl group at the 3-position introduces a potential steric clash with the methoxy group, which may influence the rotational barrier and the preferred dihedral angle.

The equilibrium between these conformers is a delicate balance between stabilizing electronic effects (resonance) and destabilizing steric effects.

Key Conformational States

The diagram below illustrates the primary rotational conformers of 4-Methoxy-3-methylpyridine. The key dihedral angle (τ) is defined by the atoms C3-C4-O-C(methyl).

Caption: Rotational conformers of 4-Methoxy-3-methylpyridine.

Experimental Determination of Conformation

Several spectroscopic techniques can be employed to determine the preferred conformation and the energy barrier to rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for solution-phase conformational analysis.[4]

-

Nuclear Overhauser Effect (NOE): NOE experiments (e.g., 2D NOESY or ROESY) can detect through-space proximity between protons. A key experiment would be to look for an NOE signal between the protons of the C3-methyl group and the protons of the O-methyl group. The presence and intensity of this signal would provide direct evidence for the preferred orientation and the average distance between these groups, allowing for the determination of the dominant conformer in solution.

-

Chemical Shifts: The chemical shifts of the ring protons are sensitive to the electronic effects of the methoxy group. Changes in the planarity of the methoxy group would alter its resonance contribution to the ring, which could be observed as a shift in the resonance frequencies of the ring protons, particularly H5 and H2.[5]

-

Sample Preparation: Dissolve 5-10 mg of 4-Methoxy-3-methylpyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final concentration of ~20 mM.

-

Data Acquisition: Acquire a 2D ¹H-¹H NOESY spectrum on a high-field NMR spectrometer (≥500 MHz). Use a mixing time appropriate for a small molecule, typically in the range of 500-800 ms.

-

Data Processing: Process the data using appropriate software (e.g., TopSpin, Mnova).

-

Analysis:

-

Assign all proton resonances using standard 1D and 2D spectra (COSY, HSQC).

-

Examine the 2D NOESY spectrum for a cross-peak between the resonance of the C3-methyl protons and the O-methyl protons.

-

Interpretation: The volume of this cross-peak is inversely proportional to the sixth power of the distance between the protons. A strong NOE indicates close spatial proximity, supporting a conformation where the methoxy's methyl group is oriented towards the C3-methyl group. The absence of a significant NOE would suggest an alternative preferred conformation or rapid rotation.

-

Computational Modeling of Conformation

Computational chemistry provides a powerful, complementary approach to experimental methods for mapping the conformational energy landscape.

Density Functional Theory (DFT) Calculations

DFT is a robust method for calculating the electronic structure and energies of molecules. A potential energy surface (PES) scan can be performed to determine the rotational energy profile of the methoxy group.

The following workflow outlines the steps to calculate the rotational barrier of the methoxy group.

Caption: Workflow for computational conformational analysis using DFT.

Predicted Conformational Energy Data

Table 1: Hypothetical Conformational Energy Data (DFT Calculation)

| Conformer Description | Dihedral Angle (C3-C4-O-CMe) | Relative Energy (kcal/mol) | Note |

|---|---|---|---|

| Syn-Planar | ~0° | 1.5 - 2.5 | Steric clash between methyl groups |

| Perpendicular (Transition State) | ~90° | 3.0 - 5.0 | Barrier to rotation; loss of resonance |

| Anti-Planar (Global Minimum) | ~180° | 0.0 | Most stable; resonance maximized, steric clash minimized |

Note: These values are illustrative and would need to be confirmed by specific calculations for 4-Methoxy-3-methylpyridine.

Conclusion and Implications for Drug Development

The conformational preference of 4-Methoxy-3-methylpyridine is governed by a balance of resonance stabilization and steric hindrance. Evidence from related structures suggests that while a planar orientation of the methoxy group is electronically favored, the presence of the C3-methyl substituent likely forces the molecule to adopt an anti-planar conformation as its lowest energy state. The barrier to rotation is expected to be modest, allowing the molecule to sample other conformations at room temperature.

For drug development professionals, this has critical implications:

-

Receptor Binding: The lowest energy conformation may not be the "active" conformation that binds to a target. The energetic cost of adopting the bioactive conformation must be considered in structure-activity relationship (SAR) studies.

-

Physicochemical Properties: The molecular dipole moment and crystal packing will be dictated by the dominant conformer, influencing properties like solubility and bioavailability.

-

Synthetic Strategy: The reactivity of the pyridine ring can be influenced by the conformation of the methoxy group, which may be a consideration in synthetic route design.[6][7]

A thorough understanding, derived from the complementary use of high-field NMR spectroscopy and accurate computational modeling, is paramount for effectively utilizing the 4-Methoxy-3-methylpyridine scaffold in scientific research.

References

- Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N. RSC Publishing.

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857. PubChem.

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). PubChem.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013) | Zhang Zhiguo.

- (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583. PubChem.

- Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- 4-Methoxypyridine | C6H7NO | CID 69278. PubChem.

- Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors.

- 4-Chloro-3-methoxy-2-methylpyridine. Sigma-Aldrich.

- 4-Methoxypyridine N-oxide: An electron-rich ligand that can simultaneously bridge three silver atoms | Request PDF.

- 4‐Methoxypyridine N‐oxide.

- 124473-12-7|2-(Chloromethyl)-4-methoxy-3-methylpyridine. BLDpharm.

- Synthesis of 4-chloro-3-methoxy-2-methylpyridine. PrepChem.com.

- 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743. PubChem.

- THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing.

- Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.

- PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy. PMC - NIH.

- NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.

- 4-methoxy-3-methylpyridine (C7H9NO). PubChemLite.

- Route to Highly Substituted Pyridines. PubMed.

- Manipulating the Conformation of 3,2′:6′,3″-Terpyridine in [Cu2(μ-OAc)4(3,2′:6′,3″-tpy)]n 1D-Polymers. MDPI.

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem.

- View of Rotational barrier and electron-withdrawing substituent effects: Theoretical study of -conjugation in para-substituted anilines. Journal of the Serbian Chemical Society.

Sources

- 1. Route to Highly Substituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 4-methoxy-3-methylpyridine (C7H9NO) [pubchemlite.lcsb.uni.lu]

- 4. Conformational analysis via calculations and NMR spectroscopy for isomers of the mono(imino)pyridine ligand, 2-{(2,6-Me2-C6H3)NC(i-Pr)}C5H4N - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. PI by NMR: Probing CH–π Interactions in Protein–Ligand Complexes by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN103483248A - Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine - Google Patents [patents.google.com]

- 7. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2014) | Zhang Zhiguo | 3 Citations [scispace.com]

An In-depth Technical Guide to the Characterization of 4-Methoxy-3-methylpyridine and its Analogs

Abstract

This technical guide provides a comprehensive framework for the definitive characterization of 4-Methoxy-3-methylpyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Recognizing the frequent need to analyze novel or sparsely documented compounds, this document moves beyond a simple data sheet to present a holistic, field-proven methodology. We detail the logic behind experimental choices, from synthesis and purification to advanced spectroscopic and chromatographic analysis. Protocols are presented as self-validating systems, ensuring researchers can confidently establish the identity, purity, and key physicochemical properties of this molecule and its structural analogs. This guide is intended for researchers, chemists, and drug development professionals who require a robust and logical approach to molecular characterization.

Introduction and Strategic Overview

Substituted pyridines are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science. Their utility is dictated by the electronic and steric properties of the substituents on the pyridine ring. 4-Methoxy-3-methylpyridine combines the electron-donating effects of both a methoxy and a methyl group, influencing the basicity, reactivity, and spectroscopic signature of the molecule. A thorough characterization is paramount for its application as a building block in complex syntheses or as a final active molecule.[1][2]

This guide establishes a multi-technique approach to characterization. We will elucidate the structure and purity through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). The causality behind the expected spectroscopic signals and chromatographic behavior will be explained, providing a predictive framework for analyzing this molecule and its analogs.

The overall workflow for characterizing a novel or sparsely documented pyridine derivative like 4-Methoxy-3-methylpyridine is a systematic process of confirmation and quantification.

Caption: Workflow for Synthesis and Characterization.

Molecular Structure and Predicted Physicochemical Properties

The structure of 4-Methoxy-3-methylpyridine features a pyridine ring substituted at the 3-position with a methyl group (-CH₃) and at the 4-position with a methoxy group (-OCH₃).

Caption: Structure of 4-Methoxy-3-methylpyridine.

The electronic properties of the pyridine ring are significantly modulated by the substituents.

-

Methoxy Group (-OCH₃): This is a strong electron-donating group (EDG) through resonance (+R effect) and an electron-withdrawing group through induction (-I effect). The resonance effect typically dominates, increasing electron density at the ortho (C3, C5) and para (C2, C6, relative to the methoxy group) positions.

-

Methyl Group (-CH₃): This is a weak electron-donating group through induction (+I effect) and hyperconjugation.

This combined electronic profile leads to several predictable physicochemical properties:

-

Basicity (pKa): The electron-donating nature of both substituents increases the electron density on the ring nitrogen, making it more basic than unsubstituted pyridine (pKa ≈ 5.2). The pKa of the conjugate acid of 2,6-lutidine (2,6-dimethylpyridine) is 6.7, and the presence of the stronger donating methoxy group would be expected to result in a similar or slightly higher pKa.[3][4]

-

Lipophilicity (logP): The addition of methyl and methoxy groups increases the molecule's lipophilicity compared to pyridine.

-

Reactivity: The increased electron density makes the ring more susceptible to electrophilic aromatic substitution than pyridine itself, though such reactions are still challenging. Conversely, the methoxy group can be a target for nucleophilic displacement reactions.[5][6]

Synthesis and Purification

A common route to synthesize substituted methoxypyridines involves the nucleophilic aromatic substitution of a suitable precursor, such as a halopyridine. For 4-Methoxy-3-methylpyridine, a plausible route starts from 4-chloro-3-methylpyridine.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

-

Reaction Setup: To a solution of 4-chloro-3-methylpyridine (1.0 eq) in anhydrous methanol (MeOH), add sodium methoxide (NaOMe, 1.2 eq). The reaction can also be performed with other methoxy sources and bases.[7][8]

-

Execution: Heat the mixture to reflux in a flask equipped with a condenser and a drying tube. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure.

-

Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water to remove inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Combine the pure fractions and remove the solvent under reduced pressure to yield 4-Methoxy-3-methylpyridine as a solid or oil. Confirm identity and purity using the spectroscopic methods outlined below before proceeding.

Spectroscopic Characterization

Spectroscopy provides the fingerprint of the molecule, confirming its covalent structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For 4-Methoxy-3-methylpyridine, we predict the following signals.[9][10]

¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for the aromatic protons and the methyl/methoxy protons. The electron-donating groups will shield the ring protons, shifting them upfield (to lower ppm values) compared to unsubstituted pyridine.[9]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2 | ~8.2-8.4 | Singlet (or narrow doublet) | - | Adjacent to N, deshielded. |

| H-5 | ~6.7-6.9 | Doublet | J(H5-H6) ≈ 5-6 Hz | Ortho to EDG (-OCH₃), shielded. |

| H-6 | ~8.1-8.3 | Doublet | J(H6-H5) ≈ 5-6 Hz | Adjacent to N, deshielded. |

| -OCH₃ (C4) | ~3.8-4.0 | Singlet | - | Typical range for aryl methoxy protons.[11][12] |

| -CH₃ (C3) | ~2.2-2.4 | Singlet | - | Typical range for aryl methyl protons.[13] |

¹³C NMR Spectroscopy: The carbon spectrum provides information on the carbon skeleton.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~148-152 | Adjacent to N. |

| C-3 | ~130-135 | Substituted with methyl group. |

| C-4 | ~160-165 | Substituted with strongly donating -OCH₃ group. |

| C-5 | ~108-112 | Shielded by ortho -OCH₃ and para -CH₃ effects. |

| C-6 | ~147-151 | Adjacent to N. |

| -OCH₃ | ~55-58 | Typical range for methoxy carbons.[14] |

| -CH₃ | ~18-22 | Typical range for aryl methyl carbons.[15] |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which offer further structural clues.[16][17] For 4-Methoxy-3-methylpyridine (Molecular Formula: C₇H₉NO), the molecular weight is 123.15 g/mol .

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI will primarily show the protonated molecular ion [M+H]⁺ at m/z 124.

-

Fragmentation (EI): In EI-MS, the molecular ion (M⁺˙) at m/z 123 will be observed. Common fragmentation pathways for substituted pyridines involve the loss of substituents or ring cleavage.[18][19][20]

Caption: Plausible EI-MS Fragmentation Pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.[21][22]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium-Weak |

| C-H stretch (aliphatic, -CH₃, -OCH₃) | 2850 - 3000 | Medium |

| C=N, C=C stretch (pyridine ring) | 1550 - 1610 | Strong |

| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric) | Strong |

| 1020 - 1075 (symmetric) | Strong | |

| C-H bend (out-of-plane) | 800 - 850 | Strong |

The presence of strong bands in the 1610-1550 cm⁻¹ and 1270-1020 cm⁻¹ regions would be highly indicative of the substituted pyridine and aryl ether functionalities, respectively.[23][24]

Chromatographic Analysis

Chromatography is essential for determining the purity of the synthesized compound.

Protocol 2: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is a self-validating system for assessing purity. Pyridine and its derivatives are often hydrophilic and basic, which requires specific considerations for good peak shape and retention.[1][2][25]

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing an additive like 0.1% formic acid or trifluoroacetic acid (TFA). The acid protonates the pyridine nitrogen, improving peak shape and ensuring consistent retention.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

Exemplary Gradient:

| Time (min) | % Water (0.1% FA) | % Acetonitrile (0.1% FA) |

|---|---|---|

| 0.0 | 95 | 5 |

| 15.0 | 5 | 95 |

| 18.0 | 5 | 95 |

| 18.1 | 95 | 5 |

| 20.0 | 95 | 5 |

System Suitability:

-

Injection Precision: Perform five replicate injections of the standard. The relative standard deviation (RSD) of the peak area should be <2.0%.

-

Tailing Factor: The peak should be symmetrical, with a tailing factor between 0.9 and 1.5.

-

Purity Assessment: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. For high-purity reference material, this should be >98%.

Characterization of Analogs

The analytical framework described above can be readily adapted for analogs of 4-Methoxy-3-methylpyridine. When characterizing an analog, consider how the new substituent will alter the expected data:

-

Electronic Effects: An electron-withdrawing group (EWG) like -NO₂ or -CN will deshield aromatic protons (shift to higher ppm in ¹H NMR) and decrease the nitrogen's basicity. An alternative electron-donating group (EDG) like -NH₂ will have the opposite effect.

-

Molecular Weight: The molecular ion peak in the mass spectrum will shift accordingly.

-

IR Frequencies: New functional groups will introduce characteristic vibrational bands (e.g., -C≡N stretch around 2230 cm⁻¹, -NO₂ stretches around 1530 and 1350 cm⁻¹).

-

Retention Time: More lipophilic analogs will have longer retention times in RP-HPLC, while more polar analogs will elute earlier.

By understanding the principles behind the characterization of the parent compound, one can logically predict and interpret the data for a wide range of structural analogs.

Conclusion

The definitive characterization of 4-Methoxy-3-methylpyridine and its analogs is achieved through a logical and systematic application of modern analytical techniques. This guide has provided the foundational principles and detailed protocols for synthesis, purification, spectroscopic identification (NMR, MS, IR), and chromatographic purity assessment (HPLC). By explaining the causality behind experimental observations—from the influence of substituents on NMR chemical shifts to the design of a robust HPLC method—this document serves as a practical tool for chemists and researchers. Adherence to these self-validating methodologies will ensure the generation of reliable, high-quality data crucial for advancing research and development in any field utilizing substituted pyridines.

References

-

HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available from: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available from: [Link]

-

SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. Available from: [Link]

-

HELIX Chromatography. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available from: [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

-

AIP Publishing. Analysis of the NMR Spectrum of Pyridine. Available from: [Link]

-

National Center for Biotechnology Information. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

-

ResearchGate. Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available from: [Link]

-

ACS Publications. Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Available from: [Link]

-

Patsnap. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Available from: [Link]

-

Royal Society of Chemistry. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Available from: [Link]

-

International Journal of Research in Engineering and Science. Spectroscopic analysis of 2, 5-Disubstituted Pyridine Derivatives: Part I. Available from: [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Available from: [Link]

-

ResearchGate. (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Available from: [Link]

-

National Center for Biotechnology Information. 2,6-Lutidine. Available from: [Link]

-

Mayr's Database Of Reactivity Parameters. Molecule 4-methoxypyridine (in CH2Cl2). Available from: [Link]

-

National Center for Biotechnology Information. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Available from: [Link]

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Wikipedia. 2,6-Lutidine. Available from: [Link]

-

Nanyang Technological University. Journal Name COMMUNICATION. Available from: [Link]

-

CHIMIA. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. Available from: [Link]

-

SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine (2013). Available from: [Link]

-

MDPI. Nucleophilic Dearomatization of Activated Pyridines. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

-

MDPI. Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permeability Interplay in Macrocyclic Peptides. Available from: [Link]

-

Wikipedia. Lutidine. Available from: [Link]

-

Wiley Online Library. Aerobic C–N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]

-

Hindawi. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

-

YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]

-

Chemguide. fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

National Center for Biotechnology Information. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). Available from: [Link]

Sources

- 1. helixchrom.com [helixchrom.com]

- 2. helixchrom.com [helixchrom.com]

- 3. 2,6-Lutidine-an aromatic organic compound_Chemicalbook [chemicalbook.com]

- 4. 2,6-Lutidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap [eureka.patsnap.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 14. 4-Methoxypyridine(620-08-6) 13C NMR [m.chemicalbook.com]

- 15. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. scienceready.com.au [scienceready.com.au]

- 18. article.sapub.org [article.sapub.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 21. spiedigitallibrary.org [spiedigitallibrary.org]

- 22. cdnsciencepub.com [cdnsciencepub.com]

- 23. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. cdnsciencepub.com [cdnsciencepub.com]

- 25. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physical Properties of 4-Methoxy-3-methylpyridine and Its Key Derivatives

Introduction: The 4-Methoxy-3-methylpyridine Scaffold

In the landscape of modern medicinal chemistry and drug development, the substituted pyridine core is a recurring and vital structural motif. Its presence is integral to the function of numerous pharmacologically active agents, influencing properties such as solubility, bioavailability, and target engagement. Among these, the 4-Methoxy-3-methylpyridine scaffold serves as a crucial building block, particularly in the synthesis of proton pump inhibitors and other therapeutic compounds.

While the parent compound, 4-Methoxy-3-methylpyridine, is a foundational structure, comprehensive experimental data on its physical properties are not extensively available in peer-reviewed literature. This guide, therefore, focuses on the detailed physical and spectral characterization of its two pivotal and well-documented derivatives, which are frequently encountered intermediates in synthetic chemistry: 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride and (4-Methoxy-3-methylpyridin-2-yl)methanol . Understanding the properties of these derivatives is paramount for researchers and scientists in optimizing reaction conditions, ensuring purity, and developing robust analytical methods.

This technical guide provides a thorough examination of the known physical properties, supported by experimental protocols and the scientific rationale behind these characterization techniques.

Core Structure and Key Derivatives

The fundamental structure of 4-Methoxy-3-methylpyridine forms the basis for its more complex and synthetically versatile derivatives. The interplay of the methoxy and methyl substituents on the pyridine ring influences the electron density and reactivity of the molecule.

Caption: Core structure and key synthetic derivatives.

Physical and Chemical Properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride

This hydrochloride salt is a stable, solid intermediate, making it a convenient precursor in multi-step syntheses. Its physical properties are crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| CAS Number | 86604-74-2 | [1][2] |

| Molecular Formula | C₈H₁₁Cl₂NO | [1] |

| Molecular Weight | 208.08 g/mol | [1] |

| Appearance | White to off-white solid powder | [1] |

| Melting Point | 145-149°C (decomposes) | [2] |

| Solubility | Soluble in Chloroform and Methanol | [2][3] |

| Storage | 2-8°C, under inert atmosphere | [3] |

Scientific Rationale for Property Determination

The characterization of a crystalline solid like 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride relies on a suite of standard analytical techniques.

-

Melting Point Analysis: The determination of the melting point is a fundamental indicator of purity. The observed range and decomposition indicate the thermal stability of the compound. A sharp melting point range would suggest high purity. The use of a calibrated melting point apparatus, such as a Thomas-Hoover or a digital instrument, is standard practice. The sample is heated slowly, and the temperature range from the first appearance of liquid to complete liquefaction is recorded. The decomposition observation is critical for understanding handling and reaction temperature limits.

-

Solubility Assessment: Understanding solubility is key to selecting appropriate solvents for reactions, purification (e.g., recrystallization), and analytical techniques like NMR or HPLC. The "like dissolves like" principle is a good starting point. The polarity of this hydrochloride salt suggests solubility in polar protic solvents like methanol and chlorinated solvents like chloroform. Experimental determination involves adding incremental amounts of the solute to a known volume of the solvent at a constant temperature until saturation is reached.

Experimental Protocol: Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride is finely powdered.

-

Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. Any signs of decomposition, such as color change or gas evolution, are also noted.

Caption: Workflow for melting point determination.

Physical and Chemical Properties of (4-Methoxy-3-methylpyridin-2-yl)methanol

This derivative, with its reactive hydroxyl group, is another key intermediate in the synthesis of pharmaceutical compounds.

| Property | Value | Source |

| CAS Number | 86604-77-5 | [4] |

| Molecular Formula | C₈H₁₁NO₂ | [4] |

| Molecular Weight | 153.18 g/mol | [4] |

| Appearance | White to Gray to Brown powder/crystal | [5] |

| Boiling Point | 276.9 ± 35.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Flash Point | 121.2 ± 25.9 °C | [6] |

| Refractive Index | 1.531 | [6] |

| Storage | Room temperature, sealed in dry conditions | [7] |

Scientific Rationale for Property Determination

The characterization of this compound involves techniques suitable for both solids and potential liquids (if melted).

-

Boiling Point Determination: The boiling point provides insight into the volatility of the compound. Due to its relatively high boiling point, distillation under reduced pressure is often employed to prevent decomposition. The reported value at 760 mmHg (atmospheric pressure) is a standard reference point.

-

Density Measurement: Density is a fundamental physical property that can be used for identification and to calculate mass from a known volume. For a solid, this can be determined using techniques like gas pycnometry. The reported value is likely a calculated or experimentally determined value for the solid state.

-

Refractive Index: This property is a measure of how light propagates through the substance and is a characteristic constant for a pure compound. It is typically measured for liquids using a refractometer and is dependent on temperature and the wavelength of light used.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of these pyridine derivatives. While comprehensive, published spectra for these specific compounds are not always readily available, the following outlines the expected data and the principles behind the analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum of these derivatives would show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, the methoxy protons, and the protons of the chloromethyl or hydroxymethyl group. The chemical shifts, integration values, and coupling patterns would confirm the substitution pattern. For example, the methylene protons (-CH₂Cl or -CH₂OH) would typically appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom in the molecule, confirming the carbon skeleton. The chemical shifts would be indicative of the electronic environment of each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

For 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride , characteristic peaks would include C-H stretching vibrations, C=C and C=N stretching from the aromatic ring, C-O stretching of the methoxy group, and C-Cl stretching.

-

For (4-Methoxy-3-methylpyridin-2-yl)methanol , a prominent broad peak corresponding to the O-H stretching of the alcohol group would be expected, in addition to the other characteristic pyridine and substituent vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information. For the chloromethyl derivative, isotopic peaks for chlorine (³⁵Cl and ³⁷Cl) would be expected.

Conclusion

The physical properties of 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride and (4-Methoxy-3-methylpyridin-2-yl)methanol are critical data points for any researcher or scientist working with these important synthetic intermediates. This guide has provided a consolidated overview of these properties, grounded in the principles of analytical chemistry. A thorough understanding and experimental determination of these characteristics are fundamental to ensuring the quality, consistency, and success of synthetic and drug development endeavors. The provided protocols and scientific rationale are intended to empower researchers to confidently handle and characterize these valuable chemical entities.

References

-

Chemsrc. (4-Methoxy-3-methylpyridin-2-yl)methanol(CAS#:86604-77-5). [Link]

-

PubChem. (4-Methoxy-3-methylpyridin-2-yl)methanol. [Link]

-

ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride. [Link]

-

PubChem. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. [Link]

-

AtomPharma. 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. [Link]

-

LookChem. Cas 675198-19-3,[4-(3-Methyoxypropoxy). [Link]

-

PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). [Link]

-

Wikipedia. Pyridine. [Link]

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

PubChem. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol. [Link]

-

American Chemical Society. Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. [Link]

-

International Journal of Advanced Research. ISSN 2320-5407. [Link]

-

PubChem. 2-(Chloromethyl)-4-methoxy-3-methylpyridine. [Link]

-

ResearchGate. Fig. 1 FTIR di†erence spectra of methoxy species formed by methanol... [Link]

-

PMC. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Link]

-

ResearchGate. Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. [Link]

-

PubChem. 4-Methoxypyridine. [Link]

-

NIST. Pyridine, 4-methyl-. [Link]

-

Oakwood Chemical. (4-Methoxy-3-methylpyridin-2-yl)methanol, min 97%, 1 gram. [Link]

-

MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. [Link]

-

Forensic Science Communications. Chromatographic and Mass Spectral Studies on Methoxy Methyl Methamphetamines Related to 3,4-Methylenedioxymethamphetamine. [Link]

-

MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]1420-3049/22/10/1656)

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2 [chemicalbook.com]

- 2. atompharma.co.in [atompharma.co.in]

- 3. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS#: 86604-74-2 [m.chemicalbook.com]

- 4. (4-Methoxy-3-methylpyridin-2-yl)methanol | C8H11NO2 | CID 10844583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. (4-Methoxy-3-methylpyridin-2-yl)methanol | CAS#:86604-77-5 | Chemsrc [chemsrc.com]

- 7. calpaclab.com [calpaclab.com]

Early research and discovery of substituted pyridines

An In-depth Technical Guide to the Early Research and Discovery of Substituted Pyridines

Authored by: Gemini, Senior Application Scientist